3'alpha-Isopravastatin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28)/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZIJHNJVQOXLO-YMUQFYNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81131-74-0 | |
| Record name | SQ 31906 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'.ALPHA.-ISOPRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHW904Q14D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Mechanistic Studies of 3 Alpha Isopravastatin Formation
Non-Enzymatic Isomerization Processes Leading to 3'alpha-Isopravastatin
A primary route for the formation of this compound is through non-enzymatic chemical rearrangement, particularly in acidic conditions.
Pravastatin (B1207561) acid (PVA) is susceptible to isomerization into its inactive metabolite, 3'alpha-iso-pravastatin acid (3αPVA), under acidic pH conditions. nih.govnih.gov This conversion is a significant event in the presystemic metabolism of pravastatin, occurring in the acidic environment of the stomach. nih.gov Studies have shown that the degradation of pravastatin is heavily influenced by both pH and temperature. researchgate.net The stability of pravastatin increases as the pH rises within the physiological range. researchgate.net
The clinical relevance of this acid-catalyzed isomerization has been demonstrated in studies where the route of administration impacts the extent of this compound formation. When pravastatin was delivered directly to the stomach through a nasogastric tube, a five-fold increase in the production of this compound was observed compared to when it was administered directly to the more basic environment of the duodenum. nih.gov This highlights the stomach as a primary site for this non-enzymatic conversion. nih.govfda.gov The formation of this compound, also identified as SQ 31,906, is considered a major degradation pathway for pravastatin. nih.gov
Besides this compound (SQ 31,906), another major isomerization product of pravastatin is 6'-epipravastatin (B1624717). fda.govfda.govnih.gov Both of these metabolites are formed through non-cytochrome P450-dependent processes. ncats.io One proposed mechanism for the formation of both this compound and 6'-epipravastatin is through the acidic degradation of pravastatin in the stomach. ncats.io An alternative pathway involves sulfation at the 6'beta-hydroxy group by sulfotransferases, which is then followed by a nucleophilic attack of hydroxy anions at either the 3-alpha or 6'-alpha position. ncats.io
While both are isomers of the parent compound, their biological activity differs. The 3'alpha-hydroxy isomeric metabolite, SQ 31,906, possesses significantly reduced pharmacological activity, exhibiting only 1/10 to 1/40 the HMG-CoA reductase inhibitory activity of pravastatin. fda.govnih.gov
Table 1: Major Isomerization Products of Pravastatin
| Isomerization Product | Alternative Name | Formation Pathway | Relative HMG-CoA Reductase Inhibitory Activity |
| This compound | SQ 31,906 | Acid-catalyzed isomerization; Sulfation and nucleophilic attack fda.govncats.io | 1/10 to 1/40 of pravastatin fda.govnih.gov |
| 6'-epipravastatin | N/A | Acid-catalyzed isomerization; Sulfation and nucleophilic attack fda.govncats.io | Not specified in search results |
Enzymatic Contributions to Pravastatin Biotransformation and Related Isomer Formation
While acid-catalyzed isomerization is a major pathway, enzymatic processes also contribute to the metabolism of pravastatin and the formation of related isomers.
The metabolism of pravastatin is largely independent of the cytochrome P450 (CYP450) system, particularly CYP3A4, which distinguishes it from other statins like lovastatin (B1675250) and simvastatin. fda.govresearchgate.net The major metabolites are generated through non-CYP-dependent processes. ncats.io
One potential enzymatic pathway involves sulfotransferases. It has been suggested that sulfation at the 6'beta-hydroxy group can precede a nucleophilic attack that results in the formation of both this compound and 6'-epipravastatin. ncats.io However, the primary mechanism for this compound formation is widely cited as non-enzymatic acid-catalyzed isomerization in the stomach. nih.govfda.gov Pravastatin is a substrate for various transport proteins, including organic anion transporters (OATPs) and multidrug resistance-associated proteins (MRPs), which are crucial for its hepatic uptake and efflux, but these are not directly involved in its isomerization. pharmgkb.orgutupub.fi
Beyond isomerization, pravastatin undergoes enzymatic ring hydroxylation to form the metabolite SQ 31,945. fda.govfda.govnih.govdrugs.com This is a distinct biotransformation pathway from the isomerization that forms this compound (SQ 31,906). fda.gov
The metabolite SQ 31,906 (this compound) is characterized by its significantly diminished ability to inhibit HMG-CoA reductase, being 10 to 40 times less potent than the parent pravastatin compound. nih.govfda.gov The other metabolite, SQ 31,945, along with SQ 31,906, are the two main metabolites formed after pravastatin is metabolized in the liver. researchgate.net These two metabolites account for approximately 35% of the systemically available drug. researchgate.net
Table 2: Characterized Biotransformation Products of Pravastatin
| Metabolite | Formation Pathway | HMG-CoA Reductase Inhibitory Activity |
| This compound (SQ 31,906) | Primarily acid-catalyzed isomerization nih.govfda.gov | 2.5% to 10% of pravastatin fda.govnih.gov |
| SQ 31,945 | Enzymatic ring hydroxylation fda.govfda.govnih.gov | 2.5% to 10% of pravastatin researchgate.net |
In Vitro Modeling of this compound Generation and Metabolism
In vitro models have been instrumental in studying the consequences of pravastatin isomerization and the transport of its metabolites. One key model involves the use of human embryonic kidney 293 (HEK-293) cells engineered to express specific organic anion transporting polypeptides (OATPs), such as OATP1B1. nih.govnih.gov
These cell-based assays have been used to characterize the inhibition of OATP1B1-mediated pravastatin uptake by this compound. nih.govnih.gov Research using this model demonstrated that this compound inhibits the uptake of pravastatin for all tested OATP1B1 protein variants (*1a, *1b, *5, and *15). nih.gov This indicates that the conversion of pravastatin to this compound can have functional consequences on the hepatic uptake of the parent drug, potentially reducing its efficacy. nih.gov
Furthermore, vesicular transport assays have been employed to characterize the transport of statins, including pravastatin, by various ABC efflux transporters. utupub.fi These in vitro systems allow for the detailed study of specific transporter interactions, revealing, for example, that pravastatin is a substrate of the MRP3 transporter. utupub.fi Such models are crucial for dissecting the complex pharmacokinetic pathways of pravastatin and its metabolites, including this compound.
Molecular Level Biochemical Activity of 3 Alpha Isopravastatin
HMG-CoA Reductase Inhibitory Activity Profile
3'alpha-Isopravastatin, also known as SQ 31,906, is the primary metabolite of pravastatin (B1207561). clinicaltrials.govdrugbank.com It is primarily formed through non-enzymatic processes in the acidic environment of the stomach. clinicaltrials.gov While pravastatin is an active inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, its metabolite, this compound, exhibits a significantly lower inhibitory capacity. drugbank.comwikipedia.orgpk-db.com
Detailed quantitative analysis reveals that this compound possesses a notably diminished ability to inhibit HMG-CoA reductase when compared to its parent compound, pravastatin. Research indicates that the inhibitory potency of this compound is approximately 2.5% to 10% that of pravastatin. wikipedia.org Another study further quantifies this, stating its potency is between 1/10 and 1/40 of that of pravastatin. pk-db.com This reduced activity renders its clinical impact in terms of HMG-CoA reductase inhibition as negligible. drugbank.com For context, pravastatin itself is a competitive inhibitor of HMG-CoA reductase with a reported IC50 value of 5.6 μM. medchemexpress.com
Interactive Data Table: HMG-CoA Reductase Inhibitory Potency
| Compound | IC50 (HMG-CoA Reductase) | Relative Potency to Pravastatin |
| Pravastatin | 5.6 μM medchemexpress.com | 1 |
| This compound | Data not available | 0.025 - 0.1 wikipedia.orgpk-db.com |
When compared directly with pravastatin, this compound is consistently shown to be a far less potent inhibitor of HMG-CoA reductase. wikipedia.orgpk-db.com Another major metabolite of pravastatin, SQ 31,945, demonstrates an even lower potency, at approximately 1/3000th that of pravastatin. pk-db.com This significant drop-off in inhibitory activity with metabolic conversion highlights the critical role of the parent compound, pravastatin, in mediating the pharmacological effect on cholesterol synthesis.
Interactive Data Table: Comparative Inhibitory Potency of Pravastatin and its Metabolites
| Compound | Potency Relative to Pravastatin |
| Pravastatin | 1 |
| This compound (SQ 31,906) | 1/10 to 1/40 pk-db.com |
| SQ 31,945 | ~1/3000 pk-db.com |
Investigation of Alternative Biochemical Interactions and Pathway Modulation
Beyond the direct inhibition of HMG-CoA reductase, the broader biochemical impact of statins involves the modulation of the mevalonate (B85504) pathway and its downstream products.
While specific studies focusing on identifying alternative molecular targets for this compound are not prevalent in the reviewed literature, the broader class of statins is known to have pleiotropic effects. nih.govnih.govmdpi.com These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates. nih.gov Theoretical approaches to identify novel targets for compounds like this compound could involve computational methods such as quantitative structure-activity relationship (QSAR) modeling, which has been used to predict HMG-CoA reductase inhibition and could be adapted to screen for other potential protein interactions. mdpi.com Experimental approaches would typically involve broad-spectrum screening assays against a panel of enzymes and receptors to identify off-target activities.
The inhibition of HMG-CoA reductase by statins leads to a reduction in the synthesis of mevalonate, a critical precursor for cholesterol and various non-sterol isoprenoids. frontiersin.orgcreative-proteomics.com These isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of various signaling proteins, including small GTP-binding proteins like Rho, Ras, and Rac. nih.gov By depleting the cellular pool of these isoprenoids, statins can interfere with these signaling pathways, which is believed to contribute to their cholesterol-independent, or pleiotropic, effects. nih.govnih.gov Given that this compound is a weak inhibitor of HMG-CoA reductase, its impact on the downstream production of isoprenoid intermediates is expected to be significantly less pronounced than that of pravastatin. However, specific experimental data quantifying the direct effect of this compound on the levels of FPP, GGPP, and other downstream products of the mevalonate pathway is not available in the reviewed scientific literature.
Advanced Analytical Methodologies for 3 Alpha Isopravastatin Research
Spectroscopic Techniques for Structural Elucidation of Statin Metabolites
Spectroscopic methods are indispensable for the detailed structural analysis of statin metabolites, providing insights into their molecular connectivity and three-dimensional arrangement.
Mass Spectrometry (MS) Applications in Identification and Quantitation of 3'alpha-Isopravastatin
Mass spectrometry (MS) is a powerful tool for the identification and quantification of this compound in biological matrices. researchgate.netwiley.com Coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for detecting and measuring low concentrations of the metabolite. researchgate.netwalshmedicalmedia.com
The process typically involves ionizing the analyte and then separating the ions based on their mass-to-charge ratio (m/z). For this compound, electrospray ionization (ESI) is a commonly used technique. In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ can be observed, while in negative ion mode, [M-H]⁻ is prominent. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the metabolite. nih.gov
Quantitative analysis is often performed using multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer. researchgate.netveeva.com This technique involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion after fragmentation, which significantly enhances the signal-to-noise ratio and provides excellent specificity.
Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 425.25338 | 202.3 |
| [M+Na]⁺ | 447.23532 | 202.1 |
| [M-H]⁻ | 423.23882 | 199.1 |
| [M+NH₄]⁺ | 442.27992 | 210.1 |
| [M+K]⁺ | 463.20926 | 200.3 |
| [M+H-H₂O]⁺ | 407.24336 | 196.0 |
| [M+HCOO]⁻ | 469.24430 | 208.0 |
| [M+CH₃COO]⁻ | 483.25995 | 224.8 |
| [M+Na-2H]⁻ | 445.22077 | 193.9 |
| [M]⁺ | 424.24555 | 201.4 |
| [M]⁻ | 424.24665 | 201.4 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Stereochemistry Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including statin metabolites. nih.govresearchgate.netnih.gov While MS provides information about the mass and fragmentation of a molecule, NMR reveals the connectivity of atoms and their spatial relationships.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons in the molecule. nd.edu For a complex molecule like this compound, two-dimensional (2D) NMR techniques are essential for a complete structural assignment. researchgate.net These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.net
NMR has been instrumental in characterizing various statin metabolites and has been used to study the metabolic profiles of individuals undergoing statin therapy. nih.govmdpi.comahajournals.orgahajournals.org The detailed structural information obtained from NMR is critical for understanding the biological activity of metabolites like this compound. nih.gov
Chromatographic Separation Techniques for Isomeric and Metabolite Profiling
Chromatographic techniques are fundamental for separating complex mixtures of statin metabolites, enabling their individual analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies for Metabolite Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of statins and their metabolites from biological fluids and pharmaceutical formulations. d-nb.infonih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode of separation. researchgate.netresearchgate.net
A typical HPLC method for pravastatin (B1207561) and its metabolites, including this compound, would utilize a C8 or C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govresearchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of the acidic analytes. Detection is commonly achieved using a UV detector, with the wavelength set to the absorption maximum of the compounds, or more sensitively with a mass spectrometer. researchgate.netnih.gov
Table 2: Example HPLC Method Parameters for Pravastatin Analysis nih.gov
| Parameter | Condition |
| Column | Teknokroma C8 (5 μm, 25cm × 4.6mm) |
| Mobile Phase | 10mM ammonium acetate: methanol: triethylamine (B128534) (40:60:0.17 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Elution Time | 2.15 min |
Chiral Separation Techniques for Enantiomeric and Diastereomeric Analysis
Since many drugs, including statins, are chiral, the separation of their stereoisomers is of great importance as different isomers can have different pharmacological activities and metabolic fates. ijper.orgresearchgate.netacs.orgnih.gov this compound is a diastereomer of pravastatin, and their separation is necessary for accurate quantification and biological assessment. jsmcentral.org
Chiral chromatography is the primary method for separating enantiomers and diastereomers. This can be achieved using:
Chiral Stationary Phases (CSPs): These are HPLC columns where the stationary phase is modified with a chiral selector. The different interactions between the enantiomers and the CSP lead to their separation.
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a conventional achiral column.
Capillary electrophoresis (CE) has also been shown to be an effective technique for the chiral separation of some drug isomers. researchgate.net
Application of Bioanalytical Chemistry in Statin Metabolite Research
Bioanalytical chemistry plays a pivotal role in statin metabolite research by providing the methods necessary to measure drug and metabolite concentrations in biological samples such as plasma, urine, and tissue homogenates. researchgate.netwalshmedicalmedia.comd-nb.info This is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
The development and validation of robust bioanalytical methods are guided by regulatory agencies and are crucial for ensuring the accuracy and reliability of the data. nih.gov These methods typically involve:
Sample Preparation: This step is critical to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netjsmcentral.org
Chromatographic Separation: As discussed previously, HPLC or UHPLC is used to separate the analyte of interest from other compounds.
Detection: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity, allowing for the quantification of metabolites at very low concentrations. wiley.comresearchgate.net
The application of these bioanalytical methods allows researchers to build a comprehensive understanding of the metabolic pathways of statins and the role of individual metabolites like this compound.
Computational and Theoretical Approaches in 3 Alpha Isopravastatin Studies
Molecular Modeling and Docking Simulations for Enzyme-Metabolite Interactions
Molecular modeling and docking simulations are pivotal computational tools for investigating the interactions between small molecules, like 3'alpha-Isopravastatin, and their biological targets, primarily enzymes. These methods allow researchers to predict the binding affinity and orientation of a ligand within the active site of a protein.
Molecular Docking Process:
Preparation of Receptor and Ligand: Three-dimensional structures of the target enzyme and this compound are prepared. This may involve retrieving crystal structures from databases like the Protein Data Bank (PDB) or generating them through homology modeling.
Docking Simulation: A docking algorithm systematically samples various conformations and orientations of this compound within the defined binding site of the enzyme.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the most favorable binding modes are analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts.
For this compound, docking studies could elucidate its interaction with enzymes involved in its further metabolism or with off-target proteins, providing insights into its pharmacokinetic and pharmacodynamic profile. While specific docking studies on this compound are not readily found, similar studies on statin analogues have been performed to understand their binding with HMG-CoA reductase.
Table 1: Key Molecular Interactions typically analyzed in Docking Simulations
| Interaction Type | Description | Potential Role in this compound Binding |
| Hydrogen Bonds | Non-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Stabilizing the orientation within the active site. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Driving the binding into nonpolar pockets of the enzyme. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributing to the overall binding affinity. |
| Electrostatic Interactions | Attractive or repulsive forces between charged molecular entities. | Guiding the ligand into the binding pocket. |
Quantum Chemical Calculations for Conformational Analysis and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure, geometry, and reactivity of molecules. These methods are invaluable for performing conformational analysis and predicting the chemical reactivity of compounds like this compound.
Conformational Analysis: Molecules can exist in various spatial arrangements or conformations due to the rotation around single bonds. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energy of different conformers. nih.govf1000research.com This allows for the identification of the most stable, low-energy conformations of this compound in different environments (e.g., in a vacuum or in a solvent). Understanding the preferred conformation is crucial as it dictates how the molecule interacts with biological targets. nih.gov
Reactivity Predictions: Quantum chemical calculations can also predict sites of metabolic attack. By calculating properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, researchers can identify regions of a molecule that are more susceptible to enzymatic reactions like oxidation or glucuronidation.
In Silico Prediction of Biotransformation Pathways and Metabolite Structures
In silico (computer-based) methods are increasingly used to predict the metabolic fate of drug molecules and their metabolites. ebi.ac.uknih.gov For this compound, these tools can predict its subsequent biotransformation pathways and the structures of potential downstream metabolites. These prediction tools typically fall into two categories:
Ligand-based approaches: These methods rely on the chemical structure of the molecule to predict its metabolism, using databases of known metabolic reactions and rules. ebi.ac.uk
Structure-based approaches: These methods use the three-dimensional structure of metabolizing enzymes to simulate the interaction and reaction with the substrate. nih.gov
While pravastatin (B1207561) is known to be metabolized to this compound, further metabolism of this compound can be predicted using in silico tools. chem-soc.sinih.gov These predictions are valuable for identifying potentially active or toxic metabolites early in the drug development process.
Cheminformatics and Data Mining for Related Compound Analysis and Discovery
Cheminformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. mdpi.com Data mining of large chemical and biological databases can be used to analyze compounds related to this compound and to discover new molecules with similar properties.
Applications in the Context of this compound:
Similarity Searching: By searching large compound libraries for molecules with structural similarity to this compound, researchers can identify other compounds that may share similar biological activities or metabolic profiles.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. Although no specific QSAR models for this compound are reported, this technique could be applied to a series of related statin metabolites to predict their activity or toxicity.
Database Analysis: Mining databases such as ChEMBL and PubChem can provide valuable information on the known biological activities and physicochemical properties of pravastatin and its isomers, which can be extrapolated to better understand this compound. nih.gov
Future Research Directions and Unexplored Avenues in 3 Alpha Isopravastatin Research
Comprehensive Characterization of All Biotransformation Enzymes and Pathways Involved in 3'alpha-Isopravastatin Turnover
While the formation of this compound from pravastatin (B1207561) is understood to occur partly through non-enzymatic isomerization in the acidic environment of the stomach, the complete metabolic fate of the isomer itself remains largely uncharacterized nih.govresearchgate.netutupub.fi. The clearance of pravastatin and its metabolites occurs via both hepatic and renal pathways, but the specific enzymes and transporters responsible for the turnover of this compound are not well-defined nih.govresearchgate.netsemanticscholar.org.
Future research should pivot from its formation to its elimination. A critical unexplored area is the potential for this compound to undergo further biotransformation. Key research questions include:
Phase II Conjugation: Does this compound undergo glucuronidation or sulfation? Identifying the specific UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes involved would be a significant step forward.
Oxidative Metabolism: Is the compound a substrate for any Cytochrome P450 (CYP) enzymes, even if pravastatin itself is not a major CYP substrate? drugbank.com
Transporter Proteins: While the transporter SLCO1B1 has been associated with this compound, a comprehensive screening of other hepatic and renal transporters (e.g., OATs, MRPs, MATEs) is needed to fully map its disposition clinpgx.org.
A proposed research workflow to address these gaps is outlined in the table below.
| Research Step | Methodology | Objective |
| Enzyme Screening | Incubation of this compound with recombinant human UGT, SULT, and CYP enzymes. | To identify the primary enzyme families responsible for its metabolism. |
| Metabolite Identification | High-resolution mass spectrometry (HRMS) analysis of incubation products. | To determine the chemical structures of any novel metabolites formed. |
| Transporter Interaction | In vitro assays using membrane vesicles or cell lines overexpressing specific transporters (e.g., SLCO1B1, OAT3, MRP2). | To quantify the affinity and transport kinetics for key uptake and efflux transporters. |
| Reaction Phenotyping | Studies using human liver microsomes (HLMs) and hepatocytes with specific chemical inhibitors or antibodies. | To confirm the role of specific enzymes in a more complex biological matrix. |
In-Depth Mechanistic Studies of Observed Low HMG-CoA Reductase Inhibitory Activity
It is well-documented that this compound possesses only a fraction (approximately 1/10th to 1/40th) of the HMG-CoA reductase inhibitory activity of its parent compound, pravastatin droracle.ai. However, the precise molecular basis for this dramatic decrease in activity is not fully elucidated. The stereochemistry of the HMG-like moiety is known to be crucial for effective binding to the enzyme's active site evitachem.comyoutube.com.
Future research must move beyond simple activity measurement to detailed mechanistic explanations. This requires a combination of computational and biophysical approaches:
Comparative Molecular Modeling: Molecular docking and dynamic simulations can be used to compare how pravastatin and this compound fit into the active site of HMG-CoA reductase. This can reveal critical differences in binding poses, hydrogen bond networks, and hydrophobic interactions with key amino acid residues like Arg590, Lys691, and Asp690 niscpr.res.insemanticscholar.orgnih.gov.
The table below outlines a comparative analysis that could elucidate these mechanisms.
| Parameter | Pravastatin (Known/Hypothesized) | This compound (To Be Investigated) | Research Goal |
| Inhibitory Constant (Ki) | Nanomolar range nih.gov | 10-40x higher than pravastatin droracle.ai | Quantify the precise difference in binding affinity. |
| Binding Pose | Optimal fit, mimicking the natural substrate. | Suboptimal fit due to steric hindrance from the altered 3'alpha-hydroxy group. | Visualize and identify key steric clashes or lost contacts. |
| Key Interactions | Forms critical H-bonds and hydrophobic contacts with active site residues. | Loss of one or more critical interactions observed with the parent compound. | Pinpoint the specific amino acid interactions that are weakened or lost. |
| Binding Thermodynamics (ITC) | Primarily entropy-driven nih.gov | Altered enthalpy (ΔH) and entropy (ΔS) contributions. | Understand how the structural change impacts the energetic forces driving the binding event. |
Elucidation of Potential Novel Molecular Interactions and Signaling Pathway Modulations
The classification of this compound as "inactive" is based solely on its HMG-CoA reductase activity. This narrow focus presents a significant knowledge gap, as the compound may possess other, currently unknown, biological activities ("off-target" effects). Many drugs and their metabolites interact with multiple cellular targets. Given the high circulating levels of this metabolite relative to other statins, exploring its potential for other molecular interactions is a crucial, unexplored avenue.
Future research should aim to screen this compound for novel bioactivities:
High-Throughput Screening: The compound should be tested against large panels of receptors, enzymes, ion channels, and transporters to identify potential new molecular targets.
Phenotypic Screening: Cell-based assays could reveal unexpected effects on cellular processes. For instance, does it modulate inflammatory pathways (e.g., NF-κB signaling), endothelial cell function, or platelet aggregation, which are known pleiotropic effects of the parent statins?
Metabolomic and Proteomic Profiling: Treating various cell types (e.g., hepatocytes, myocytes, endothelial cells) with this compound and analyzing subsequent changes in the metabolome and proteome could uncover novel pathway modulations.
Development of Advanced Analytical Standards and Reference Materials for Statin Metabolite Research
Reliable and accurate quantification of statin metabolites is essential for detailed pharmacokinetic studies and for exploring potential links between metabolite concentrations and clinical outcomes. While analytical methods for this compound exist, the field requires more advanced and rigorously certified reference materials to ensure data quality and inter-laboratory comparability nih.gov.
Future directions in this area should focus on elevating the quality and availability of standards:
Certified Reference Materials (CRMs): There is a need for the development of CRMs for this compound. Unlike standard analytical-grade materials, CRMs have a certified value of purity with a stated uncertainty, making them indispensable for validating analytical methods and calibrating instruments in clinical and research laboratories.
Isotopically Labeled Standards: The synthesis and broad availability of stable isotope-labeled (e.g., ²H or ¹³C) this compound are critical. These standards are the gold standard for internal standardization in mass spectrometry-based assays, significantly improving the accuracy and precision of quantification in complex biological matrices like plasma and urine nih.gov.
Matrix-Based Reference Materials: Developing reference materials where this compound is spiked into a relevant biological matrix (e.g., human plasma) at certified concentrations would be invaluable for proficiency testing and quality control in clinical labs.
Integration of Systems Biology Approaches for a Holistic Understanding of Statin Metabolomics
Systems biology and physiologically-based pharmacokinetic (PBPK) modeling offer powerful tools to understand drug disposition and effects on a whole-body level nih.govnih.gov. While PBPK models for pravastatin exist, they often simplify or omit the distinct pharmacokinetic profiles of its major metabolites page-meeting.org.
A key future direction is to build a comprehensive systems pharmacology model of pravastatin that fully incorporates this compound. This would require:
Parameterization: Using data generated from the studies proposed in section 6.1 (e.g., metabolic rates, transporter kinetics), create a detailed pharmacokinetic profile specifically for this compound.
Model Integration: Incorporate this metabolite-specific sub-model into existing whole-body PBPK models of pravastatin. This would allow for more accurate predictions of its concentration in various tissues (liver, kidney, muscle) over time.
Linking PK to PD: Connect the integrated PBPK model with pharmacodynamic (PD) data. This could involve linking predicted tissue concentrations of both pravastatin and this compound to data from large-scale metabolomics studies researchgate.netresearchgate.net. Such a model could help investigate whether inter-individual differences in the ratio of parent drug to metabolite contribute to variability in therapeutic response or adverse effects.
Q & A
Q. How can cross-study comparisons of this compound’s metabolic effects be standardized?
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